Rosiglitazone hydrochloride
描述
Synthesis Analysis
The synthesis of rosiglitazone involves a scalable four-step route starting from 4-fluoro benzaldehyde, 2,4-thiazolidinedione, and 2-chloro pyridine as key reactants, leading to an overall better yield. This method showcases a significant improvement in terms of yield and operational simplicity, making it a viable option for industrial-scale production (Jawale, Pratap, & Mane, 2012). Another approach involves reactions including Williamson reaction, condensation, and hydrogenation, further simplifying the synthesis and purification processes, which indicates the feasibility of this synthetic scheme under mild conditions with high yield and simplicity (Qin, 2003).
Molecular Structure Analysis
Rosiglitazone's effectiveness as an antidiabetic agent is attributed to its selective activation of PPARγ. The molecular interactions between rosiglitazone and PPARγ involve specific binding that influences the transcription of genes responsible for glucose and lipid metabolism, showcasing the drug's targeted action at the molecular level. The detailed mechanism by which rosiglitazone interacts with PPARγ highlights its role in modulating metabolic pathways critical for the management of type 2 diabetes.
Chemical Reactions and Properties
Rosiglitazone undergoes various metabolic reactions in the human body, primarily involving cytochrome P450 enzymes such as CYP2C8 and CYP2C9, which are responsible for its hydroxylation and N-demethylation. These metabolic pathways are crucial for the drug's pharmacokinetics and its overall therapeutic effect. The identification of these enzymes plays a significant role in understanding rosiglitazone's metabolism and potential drug-drug interactions (Baldwin, Clarke, & Chenery, 2001).
科学研究应用
Neuroprotection in Parkinson’s Disease : Schintu et al. (2009) found that Rosiglitazone hydrochloride can prevent motor and olfactory dysfunctions and loss of tyrosine hydroxylase-positive cells in a chronic Parkinson's disease mouse model (Schintu et al., 2009).
Gene Expression in Human Adipose Tissue : Kolak et al. (2007) reported that Rosiglitazone treatment increases expression of genes involved in triacylglycerol storage and reduces inflammation in human adipose tissue of patients with type 2 diabetes (Kolak et al., 2007).
Anti-depressive Effect : Zhao et al. (2017) demonstrated that Rosiglitazone promotes autophagy in neurons and inhibits excessive astrocyte apoptosis, playing an anti-depressive role in both in vivo and in vitro depressive models (Zhao et al., 2017).
Improving Insulin Sensitivity and Vascular Function : Wong et al. (2011) observed that Rosiglitazone, a PPARα agonist, improves insulin sensitivity and restores normal vascular function in diabetic mice (Wong et al., 2011).
Anticancer Potential : Anwar et al. (2015) found that Rosiglitazone acts as an anticancer drug by inhibiting DNA synthesis, potentially benefiting patients with hepatocellular carcinoma (Anwar et al., 2015).
Treatment in Polycystic Ovary Syndrome (PCOS) : Cataldo et al. (2001) reported that Rosiglitazone treatment improved insulin sensitivity, lowered serum free testosterone, and resulted in spontaneous ovulation and conception in a woman with PCOS (Cataldo et al., 2001).
Reducing Markers of Endothelial Cell Activation : Sidhu et al. (2003) showed that Rosiglitazone significantly reduces markers of endothelial cell activation and levels of acute-phase reactants in non-diabetic coronary artery disease patients (Sidhu et al., 2003).
Improvement in Glycaemic Control in Type 2 Diabetes : Patel et al. (1999) observed that Rosiglitazone hydrochloride improves glycaemic control in patients with type 2 diabetes (Patel et al., 1999).
Reducing Acute Lung Injury : Liu et al. (2005) found that Rosiglitazone significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).
Reducing Incidence of Type 2 Diabetes : Gerstein et al. (2006) reported that Rosiglitazone substantially reduces incident type 2 diabetes and increases the likelihood of regression to normoglycaemia in adults with impaired fasting glucose or impaired glucose tolerance (Gerstein et al., 2006).
安全和危害
Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It’s important to tell your doctor if you have or have ever had congestive heart failure, especially if your heart failure is so severe that you must limit your activity .
Relevant Papers There are several relevant papers on Rosiglitazone. One paper conducted a systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality . Another paper discussed the rise and fall of Rosiglitazone .
属性
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone hydrochloride | |
CAS RN |
302543-62-0 | |
Record name | Rosiglitazone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSIGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。